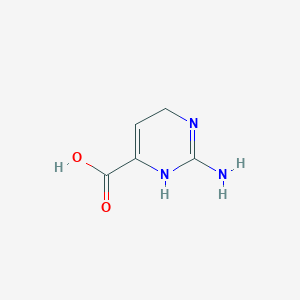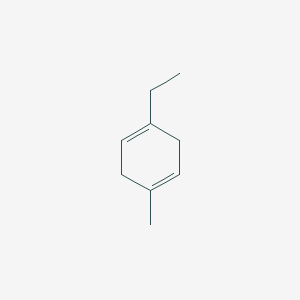
1-Ethyl-4-methylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-methylcyclohexa-1,4-diene is an organic compound belonging to the class of cyclohexadienes It is characterized by a six-membered ring containing two double bonds, with ethyl and methyl substituents at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,4-diene derivatives. For instance, the mesomeric anions generated from 1-methoxycyclohexa-1,4-diene can be alkylated using potassium amide in liquid ammonia, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. Transition-metal-free ionic transfer processes have been explored, where adequately substituted cyclohexa-1,4-dienes are used as surrogates for hazardous chemicals in various catalytic cycles .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methylcyclohexa-1,4-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclohexadienones.
Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Cyclohexadienones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexadienes.
Scientific Research Applications
1-Ethyl-4-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-ethyl-4-methylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to undergo electrophilic addition reactions, forming carbocation intermediates that can further react to yield various products. The stability of these intermediates is influenced by resonance effects .
Comparison with Similar Compounds
1-Methyl-1,4-cyclohexadiene: Similar in structure but lacks the ethyl group.
2,5-Dihydrotoluene: Another cyclohexadiene derivative with different substitution patterns
Properties
Molecular Formula |
C9H14 |
|---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1-ethyl-4-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3 |
InChI Key |
NOOHVGUCBIRFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC(=CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


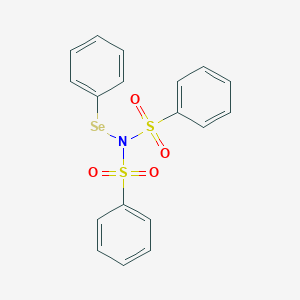
![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
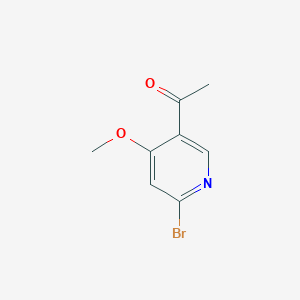
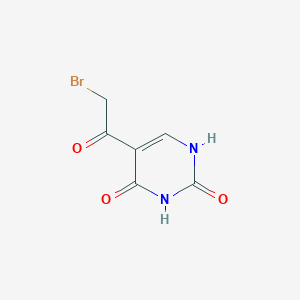
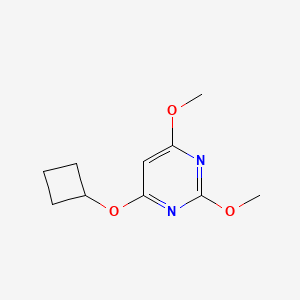
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)


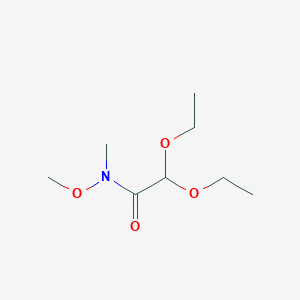
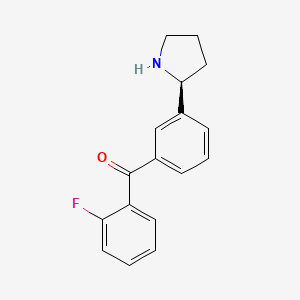
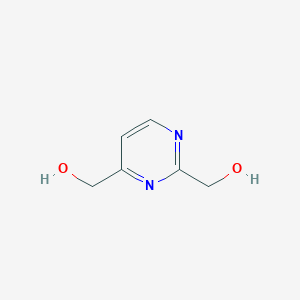
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)

